Mexiletine

Descripción general

Descripción

Mexiletine is a medication primarily used to treat abnormal heart rhythms, chronic pain, and certain muscle stiffness conditions. It is a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . This compound is structurally similar to lidocaine but is orally active .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

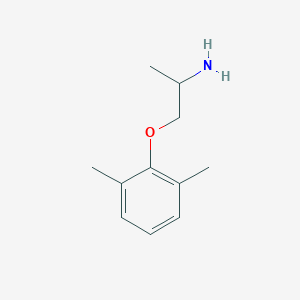

Mexiletine can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with methylamine to yield this compound .

Industrial Production Methods

In industrial settings, this compound hydrochloride is often prepared as a slow-release reagent. The preparation involves sieving the materials, mixing, pelletizing, and tabletting or encapsulating. This method ensures both fast and slow-release features, high bioavailability, and a long-acting period .

Análisis De Reacciones Químicas

Types of Reactions

Mexiletine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cardiac Applications

1.1 Antiarrhythmic Effects

Mexiletine primarily exerts its antiarrhythmic effects by inhibiting fast and late sodium currents in myocardial tissues. This mechanism is crucial for managing conditions like ventricular arrhythmias and long QT syndrome. Recent studies have highlighted its efficacy in improving cardiac function in patients with inherited arrhythmia syndromes, particularly those with SCN5A mutations.

- Study Findings : A study demonstrated that chronic administration of this compound increased peak sodium current in human-induced pluripotent stem cell-derived cardiomyocytes carrying SCN5A mutations, suggesting a potential therapeutic benefit in managing these genetic disorders .

Neuromuscular Applications

2.1 Management of Myotonia

This compound is also utilized in treating myotonic disorders, particularly nondystrophic myotonia. It acts as a sodium channel blocker, reducing muscle stiffness and improving muscle function.

- Case Study : In a series of N-of-1 trials involving 27 patients with nondystrophic myotonia, this compound significantly reduced mean daily-reported muscle stiffness compared to placebo, supporting its efficacy in symptomatic management .

| Disorder | Mechanism of Action | Clinical Findings |

|---|---|---|

| Nondystrophic Myotonia | Use-dependent sodium channel blockade | Significant reduction in muscle stiffness observed |

Emerging Research and Off-Label Uses

Recent research has explored additional applications of this compound beyond traditional uses, including its potential role in treating other cardiac conditions and its anticancer properties.

3.1 Off-Label Uses

- This compound has been investigated for its effects on various cardiac conditions not typically associated with standard antiarrhythmic therapies, showcasing its versatility as a therapeutic agent .

- Emerging studies suggest that this compound may have anticancer properties, inhibiting certain cancer cell lines through modulation of ion channels .

Mecanismo De Acción

Mexiletine exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses. This inhibition reduces the rate of rise of the action potential, specifically during Phase 0. By blocking sodium channels, this compound stabilizes the cardiac membrane and prevents abnormal heart rhythms .

Comparación Con Compuestos Similares

Mexiletine is structurally and functionally similar to lidocaine, another Class IB antiarrhythmic agent. this compound is orally active, whereas lidocaine is typically administered intravenously . Other similar compounds include:

Lidocaine: Used for local anesthesia and arrhythmias.

Tocainide: Another oral antiarrhythmic agent with similar properties.

Phenytoin: Primarily used as an anticonvulsant but also has antiarrhythmic properties.

This compound’s uniqueness lies in its oral bioavailability and its specific use in treating long QT syndrome, which is not a common indication for other similar compounds .

Actividad Biológica

Mexiletine, a class IB antiarrhythmic agent, is primarily used for the management of ventricular arrhythmias. Its biological activity extends beyond this primary indication, showing efficacy in conditions such as myotonia and spinal and bulbar muscular atrophy (SBMA). This article reviews the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of this compound, supported by diverse studies and data.

This compound functions primarily as a sodium channel blocker . It inhibits the influx of sodium ions through voltage-gated sodium channels, which stabilizes the cardiac cell membrane and reduces excitability. The blockade is both voltage- and use-dependent , meaning that its effectiveness increases with higher frequencies of stimulation. This property is crucial for its antiarrhythmic effects, particularly in conditions characterized by increased cardiac excitability.

Key Findings on Sodium Channel Blockade

- This compound has a 50% inhibitory concentration (IC50) of approximately 0.28 mM , indicating its potency in blocking sodium currents in cardiac tissues .

- Phase I metabolites such as p-hydroxy-mexiletine (PHM) and hydroxy-methyl-mexiletine (HMM) also exhibit sodium channel blocking activity but are generally less potent than this compound itself .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for ventricular arrhythmias and myotonic disorders. A summary of key studies is presented below:

| Study | Year | Population | Dosage | Results |

|---|---|---|---|---|

| Masotti et al. | 1984 | 26 patients | 600–1200 mg/day | ≥ 50% PVC reduction in 79% of patients |

| Poggesi et al. | 1989 | 144 patients | 600 mg/day | ≥ 75% PVC reduction in 82% |

| Fracalossi et al. | 1989 | 14 patients | 800 mg/day | ≥ 90% PVC reduction in 29% |

| Sakurada et al. | 1991 | 75 patients | 300–600 mg/day vs. disopyramide | ≥ 75% PVC reduction in 49% vs. 47% |

| Morganroth et al. | 1987 | 491 patients (246 vs. 245) | 600–1200 mg/day vs. quinidine | ≥ 70% PVC reduction in ~31% |

These studies illustrate that this compound significantly reduces premature ventricular contractions (PVCs) across various patient populations.

Safety Profile

The safety profile of this compound is generally favorable but not without risks. Common adverse effects include gastrointestinal disturbances and neurological symptoms, leading to discontinuation in about 14% of cases . Serious adverse events (SAEs) have been reported but are relatively infrequent.

Case Studies

- Recurrent Ventricular Tachycardia : A systematic review indicated that this compound effectively reduced the need for implantable cardioverter defibrillator (ICD) therapies in patients with structural heart disease, particularly those with ischemic cardiomyopathy .

- Spinal and Bulbar Muscular Atrophy (SBMA) : A recent double-blind trial assessed this compound's efficacy in reducing cold paresis symptoms associated with SBMA, demonstrating significant improvements in motor function assessments .

Pharmacokinetics

This compound exhibits a half-life of approximately 10 hours , allowing for multiple daily dosing regimens to maintain therapeutic levels . Its pharmacokinetic properties can vary significantly among individuals, influencing both efficacy and safety.

Propiedades

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPIATFUUWWMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5370-01-4 (hydrochloride) | |

| Record name | Mexiletine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048446 | |

| Record name | Mexiletine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.38e-01 g/L | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

31828-71-4 | |

| Record name | Mexiletine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mexiletine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEXILETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203-205 °C, 203 - 205 °C | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.